4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H17NO3S It is known for its unique structure, which includes a tetrahydrofuran ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2-furanylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the benzenesulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydrofuran ring and the benzenesulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 4-tert-butyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 4-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Uniqueness
4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34g/mol |
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI Key |
GOCHTKBNTNDSGM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
solubility |
38.3 [ug/mL] |
Origin of Product |
United States |
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